molecular formula C8H15N B15261968 7-Methyl-5-azaspiro[3.4]octane

7-Methyl-5-azaspiro[3.4]octane

Cat. No.: B15261968
M. Wt: 125.21 g/mol
InChI Key: IIQIKRQMNFHIFL-UHFFFAOYSA-N
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Description

7-Methyl-5-azaspiro[3.4]octane is a spirocyclic building block supplied as its hydrochloride salt (CAS 1823381-46-9) with a molecular formula of C₈H₁₆ClN and a molecular weight of 162 g/mol . This compound is primarily used in pharmaceutical research and development as a key intermediate in the synthesis of novel biologically active molecules . Its unique spirocyclic structure, which features two rings connected through a single carbon atom, provides a rigid, three-dimensional framework that is highly valuable in medicinal chemistry. This scaffold is utilized to explore new chemical space and optimize critical drug properties such as potency, selectivity, and metabolic stability . Researchers particularly value this compound for creating novel candidates targeting the central nervous system (CNS), with potential applications in the treatment of conditions such as anxiety, depression, and neurodegenerative diseases . The structural motif of azaspiro[3.4]octanes is recognized as a valuable surrogate for common saturated heterocycles like piperazine, helping to expand the available patent and chemical space in drug discovery programs . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

7-methyl-5-azaspiro[3.4]octane

InChI

InChI=1S/C8H15N/c1-7-5-8(9-6-7)3-2-4-8/h7,9H,2-6H2,1H3

InChI Key

IIQIKRQMNFHIFL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCC2)NC1

Origin of Product

United States

Structural Analysis and Conformational Studies of Azaspiro 3.4 Octanes

Conformational Analysis of the Spiro[3.4]octane Frameworknist.gov

The spiro[3.4]octane system consists of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring fused at a single, shared carbon atom, known as the spiro-carbon. ontosight.ai The conformational properties of the entire molecule are dictated by the inherent characteristics of these two constituent rings.

Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values. wikipedia.org This strain is a combination of angle strain (deviation from the ideal 109.5° for sp³-hybridized carbons) and torsional strain (from eclipsing of bonds on adjacent atoms). wikipedia.orglibretexts.org

In the spiro[3.4]octane framework, both rings exhibit significant strain:

Cyclobutane Ring: A perfectly planar cyclobutane would have internal bond angles of 90°, a major deviation from the ideal 109.5°. To alleviate some of the resulting angle and torsional strain, the cyclobutane ring puckers into a bent conformation. libretexts.org

Cyclopentane Ring: A planar cyclopentane would have angles of 108°, which is close to the tetrahedral ideal. However, this conformation suffers from significant torsional strain due to ten fully eclipsed C-H bonds. To reduce this strain, the ring adopts non-planar conformations, most commonly the "envelope" and "twist" forms. libretexts.org

The fusion of these two strained rings at the spiro-carbon creates a rigid yet complex system where the puckering of one ring can influence the conformational preferences of the other. The high strain energy of these small rings affects their stability and reactivity. ontosight.ai

Table 1: Comparison of Ring Strain in Cycloalkanes

CycloalkaneRing Strain (kcal/mol)Primary Sources of Strain
Cyclopropane29Angle Strain, Torsional Strain
Cyclobutane26.3Angle Strain, Torsional Strain
Cyclopentane7.4Torsional Strain
Cyclohexane1.3Minimal (in chair form)

Data sourced from general organic chemistry principles regarding cycloalkane stability. wikipedia.orglibretexts.org

The spirocyclic nature of azaspiro[3.4]octanes introduces distinct stereochemical features. The spiro-carbon atom itself can be a stereocenter if the substitution pattern on the rings is appropriate, leading to the existence of enantiomers. Furthermore, substitution on the carbon or nitrogen atoms of the rings creates additional chiral centers.

The conformational rigidity of the framework locks substituents into well-defined spatial orientations. This three-dimensional arrangement is crucial for molecular recognition, as the precise positioning of functional groups can facilitate specific interactions with biological targets like enzymes or receptors. The development of synthetic routes to access specific enantiomers of these compounds is an active area of research, highlighting their importance as modules for drug discovery. researchgate.net The defined and rigid chirality, often described as axial or helical in more complex spiro systems, is a key feature that chemists exploit. rsc.org

Advanced Spectroscopic and Diffraction Studies (e.g., NMR, X-ray Crystallography) on Azaspiro[3.4]octane Derivatives

The precise three-dimensional structure of azaspiro[3.4]octane derivatives is determined using a combination of advanced analytical techniques.

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁵N NMR) is a powerful tool for elucidating the structure and conformation of these molecules in solution. nih.gov

Chemical Shifts (δ): The position of a signal (in ppm) indicates the electronic environment of a nucleus. For instance, carbons adjacent to the nitrogen atom in the azetidine (B1206935) or pyrrolidine (B122466) ring are shifted downfield.

Coupling Constants (J): The splitting pattern of proton signals provides information about the dihedral angles between adjacent C-H bonds, which is crucial for determining the ring's pucker and the relative orientation of substituents. nih.gov

X-ray Crystallography: This diffraction technique provides unambiguous proof of the molecular structure in the solid state. It yields precise bond lengths, bond angles, and the absolute configuration of chiral centers, offering a definitive snapshot of the molecule's geometry. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted 2,6-Diazaspiro[3.4]octane Core

Carbon Atom/GroupTypical Chemical Shift (δ, ppm)
Spiro-Carbon43-46
CH₂ (Azetidine Ring)53-60
CH₂ (Pyrrolidine Ring)28-40
Carbonyl (e.g., Boc protecting group)156
C (Boc protecting group)79-80
CH₃ (Boc protecting group)28

Note: These are approximate values derived from published data for related structures and can vary significantly based on substitution. nih.gov

Computational Chemistry Approaches to Structural Elucidation

Computational methods are indispensable for understanding the complex structural and energetic properties of azaspiro[3.4]octanes.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the electronic structure of molecules with high accuracy. youtube.com For azaspiro[3.4]octanes, these calculations can:

Predict Molecular Geometries: Determine the lowest energy conformations of the rings and the orientation of substituents.

Calculate Strain Energies: Quantify the amount of ring strain and its distribution throughout the molecule.

Analyze Electronic Properties: Map electron density to identify nucleophilic and electrophilic sites and calculate orbital energies (HOMO/LUMO) to predict reactivity.

Simulate Spectroscopic Data: Predict NMR chemical shifts and coupling constants. Comparing these calculated values to experimental data helps validate the proposed structure and conformation. researchgate.net For example, high-level calculations on small spiroalkanes have been used to study carbon-carbon spin-spin coupling constants to probe the effects of ring strain. researchgate.net

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com An MD simulation models the motions of atoms by solving Newton's equations of motion, revealing how the molecule behaves at a given temperature. bohrium.comchemrxiv.org

For an azaspiro[3.4]octane derivative, an MD simulation can:

Explore the Conformational Landscape: Identify all accessible conformations, such as different puckered states of the cyclobutane ring or envelope/twist forms of the cyclopentane ring.

Determine Conformational Energetics: Calculate the relative free energies of different conformations and the energy barriers for interconversion between them.

Simulate Solvent Effects: Show how interactions with solvent molecules influence the conformational preferences of the spirocycle.

By simulating the molecule's dynamic behavior, MD provides a more complete picture of its structure than a single static image, which is crucial for understanding its interactions in a biological environment. rsc.org

Reactivity of the Nitrogen Atom in the Azaspiro Ring System

The nitrogen atom within the azaspiro[3.4]octane ring system is a key functional handle for molecular diversification. As a secondary amine, it exhibits characteristic nucleophilic and basic properties, enabling a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom allows it to readily participate in reactions with electrophiles. Common transformations include N-alkylation, N-acylation, and sulfonylation to introduce a wide range of substituents. For instance, the nitrogen can be protected with a tert-butoxycarbonyl (Boc) group, a common strategy to modulate reactivity during multi-step syntheses. This protection is crucial in pathways such as the reductive amination of related spiro ketones, where it prevents undesired side reactions during oxidation steps.

The nucleophilicity of the nitrogen is fundamental to the synthesis of diverse libraries of spirocyclic compounds for drug discovery. Rigid scaffolds based on these systems can be functionalized through selective N-alkylations, allowing for the systematic exploration of structure-activity relationships. researchgate.net The synthesis of derivatives like 7-Amino-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide 1,1-dimethylethyl ester further underscores the ability to functionalize the nitrogen atoms within these spirocyclic frameworks. sigmaaldrich.comsigmaaldrich.com

Transformations Involving Carbonyl Groups in Related Spiro-diones

A key subclass of these scaffolds is the azaspiro[3.4]octane-diones, such as 6-azaspiro[3.4]octane-5,7-dione. solubilityofthings.comepa.govuni.lu The two carbonyl groups in these molecules are electrophilic centers and are susceptible to a range of transformations.

The carbonyl carbons in azaspiro[3.4]octane-diones are prime targets for nucleophilic attack. solubilityofthings.com This reactivity allows for the introduction of various functional groups and the construction of more complex molecular architectures. Common nucleophilic addition reactions include:

Reduction: The carbonyl groups can be reduced to hydroxyl groups using standard reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can transform the dione (B5365651) into the corresponding diol, providing access to a different set of functionalized building blocks.

Organometallic Reagents: Although specific examples with Grignard or organolithium reagents on 6-azaspiro[3.4]octane-5,7-dione are not extensively documented, it is anticipated that these strong carbon nucleophiles would add to one or both carbonyl groups to form tertiary alcohols.

The table below summarizes the types of nucleophilic additions applicable to these diones.

Reaction TypeReagent ExampleProduct Functional Group
ReductionSodium Borohydride (NaBH₄)Secondary Alcohol
Grignard ReactionAlkyl Magnesium Bromide (R-MgBr)Tertiary Alcohol
Cyanohydrin FormationHydrogen Cyanide (HCN)Cyanohydrin

The carbonyl groups of azaspiro[3.4]octane-diones and their precursors are also reactive in condensation and cyclization reactions. These reactions are crucial for building more complex heterocyclic systems fused to the spiro core. For example, the synthesis of 5-azaspiro[3.4]octane-6,8-dione can be achieved through the cyclization of a bromoacetyl ester precursor via an intramolecular nucleophilic substitution.

Furthermore, the carbonyl groups can react with bifunctional reagents to form new rings. A reaction with hydrazine, for example, would likely form a hydrazone, which could then be cyclized to generate a fused pyrazole (B372694) or pyridazinone ring system. Reductive amination of a related spiro-ketone to an amine, followed by oxidation, is another synthetic route that highlights the versatility of the carbonyl functionality in this scaffold.

Ring-Opening and Rearrangement Reactions of Azaspiro[3.4]octane Scaffolds

The azaspiro[3.4]octane system contains a four-membered azetidine ring. Due to inherent ring strain, this ring can undergo cleavage under certain conditions, providing a pathway to different molecular scaffolds.

While specific ring-opening reactions for 7-Methyl-5-azaspiro[3.4]octane have not been detailed in the literature, the general reactivity of azetidines suggests that acid-catalyzed ring-opening is plausible. Protonation of the ring nitrogen would make the ring more susceptible to nucleophilic attack, leading to cleavage. For example, iron-catalyzed alkylation of related azetidin-3-ols with thiols is proposed to proceed through an azetidine carbocation intermediate, which indicates the electronic feasibility of intermediates that could lead to ring-opening or rearrangement. researchgate.net

Rearrangement reactions on functionalized azaspiro[3.4]octane scaffolds have also been reported. A notable example is the use of a Curtius rearrangement on a carboxylic acid derivative of a 6-thia-2-azaspiro[3.4]octane to furnish an orthogonally protected bisamine. lookchem.com This demonstrates that functional group manipulations can be performed on the scaffold to access new derivatives.

Regioselectivity and Diastereoselectivity in Chemical Transformations

The three-dimensional and often chiral nature of the azaspiro[3.4]octane scaffold makes stereocontrol a critical aspect of its chemistry. The introduction of a methyl group, as in this compound, creates a stereocenter, making the regioselectivity and diastereoselectivity of subsequent reactions particularly important.

Enantioselective synthetic routes to access thia- and oxa-azaspiro[3.4]octanes have been developed, highlighting the feasibility of producing these building blocks in an optically pure form. lookchem.com Furthermore, asymmetric syntheses of related spirocyclic systems, such as the organocatalytic [2+2] annulation to form spiro azetidine oxindoles, have been shown to proceed with high diastereoselectivity. researchgate.net

The synthetic routes towards the parent 2-azaspiro[3.4]octane have been well-studied, with different strategies offering varying degrees of efficiency and control. rsc.org When reactions are performed on substituted azaspiro[3.4]octanes, the existing stereocenters can direct the stereochemical outcome of the transformation, leading to a specific diastereomer. The facial selectivity of an attack on a carbonyl group, for instance, would be influenced by the steric hindrance imposed by the spirocyclic framework and its substituents.

The table below outlines some synthetic strategies for related spirocycles where stereochemistry is a key consideration.

Synthesis TargetKey ReactionStereochemical OutcomeReference
Thia/Oxa-Azaspiro[3.4]octanesMultiple StepsEnantioselective approaches reported lookchem.com
Spiro Azetidine OxindolesOrganocatalytic [2+2] AnnulationHigh diastereoselectivity researchgate.net
2-Azaspiro[3.4]octaneMultiple Annulation StrategiesFacile synthesis of the core scaffold rsc.org

Conclusion

7-Methyl-5-azaspiro[3.4]octane represents a fascinating and underexplored area of spirocyclic chemistry. Its unique three-dimensional structure, coupled with the presence of a modifiable nitrogen atom and a methyl group, makes it a promising scaffold for the development of new molecules with diverse applications in medicinal chemistry and materials science. As synthetic methodologies for spirocycles continue to advance, it is likely that the full potential of this compound and its derivatives will be unlocked, leading to the discovery of novel compounds with significant societal impact.

7 Methyl 5 Azaspiro 3.4 Octane As a Core Building Block and Scaffold in Molecular Design

Design Principles for Incorporating Azaspiro[3.4]octane Frameworks

The integration of azaspiro[3.4]octane frameworks, including the 7-methyl derivative, into molecular designs is guided by several key principles aimed at enhancing drug-like properties. A primary driver is the "escape from flatland," a concept that encourages the use of three-dimensional, sp³-rich scaffolds over traditional flat aromatic rings. rsc.org This shift generally leads to improved physicochemical properties. tandfonline.com

The design of these spirocycles often focuses on creating novel, multifunctional modules for drug discovery. nih.govlookchem.com The inherent rigidity of the spirocyclic system provides well-defined exit vectors for substituents, allowing for precise control over the spatial arrangement of functional groups. rsc.org This conformational restriction can optimize interactions with biological targets, potentially leading to enhanced potency and selectivity. tandfonline.comresearchgate.net

Furthermore, the synthesis of these frameworks is designed to be step-economic and scalable, ensuring their accessibility for medicinal chemistry programs. nih.gov The ability to introduce functional group diversity is another crucial design consideration, as it allows for the generation of compound libraries with varied properties, essential for lead optimization. lookchem.com

Role as a Three-Dimensional Molecular Scaffold for Drug Discovery

The rigid, non-planar structure of 7-Methyl-5-azaspiro[3.4]octane makes it an exemplary three-dimensional (3D) molecular scaffold. bldpharm.com The spirocyclic nature of this compound, where two rings are joined by a single common atom, imparts a distinct 3D architecture. tandfonline.comresearchgate.net This contrasts sharply with the predominantly flat structures of many traditional drug molecules.

The incorporation of such sp³-rich scaffolds is a widely recognized strategy to improve the developability of drug candidates. tandfonline.com An increased fraction of sp³-hybridized carbons (Fsp³) generally correlates with better solubility, improved metabolic stability, and a more favorable pharmacokinetic profile. tandfonline.combldpharm.com The defined geometry of the azaspiro[3.4]octane core allows for the precise positioning of substituents in three-dimensional space, which can lead to more specific and higher-affinity interactions with biological targets. rsc.orgtandfonline.com This controlled orientation of binding elements can enhance a compound's efficacy and selectivity. tandfonline.com

The use of such scaffolds facilitates the exploration of new chemical space, moving away from oversaturated areas of drug discovery. nih.govresearchgate.net This exploration is crucial for identifying novel pharmacophores and developing drugs with new mechanisms of action.

Bioisosteric Replacements and Mimicry of Common Pharmacophores (e.g., Piperazine (B1678402), Morpholine)

Azaspirocycles have been shown to be effective bioisosteres for six-membered rings such as piperazines and morpholines, often leading to improved properties. tandfonline.com For instance, replacing a morpholine (B109124) ring with an azaspirocycle can decrease lipophilicity and improve metabolic stability. tandfonline.combldpharm.com In silico studies have suggested that spirocyclic systems can be potential bioisosteres for piperazine based on medicinally relevant descriptors. rsc.org

However, it is important to note that while they can appear as two-dimensional bioisosteric replacements, in three dimensions, azaspiro[3.3]heptanes (a related scaffold) are geometrically different from morpholines and piperazines. nih.gov This highlights that while they can mimic certain properties, the substitution can also introduce significant conformational changes. The thoughtful application of bioisosterism allows medicinal chemists to modulate properties like steric size, electronic distribution, and polarity to optimize a drug candidate. nih.gov

Modulation of Molecular Properties through Spirocyclization (e.g., Polarity, 3D Shape)

The introduction of a spirocyclic center, such as in this compound, is a powerful tool for modulating a molecule's physicochemical properties. bldpharm.comnih.gov The rigid, three-dimensional nature of the spirocyclic scaffold is a key advantage, as it increases the fraction of sp³-hybridized carbons (Fsp³). bldpharm.com A higher Fsp³ count is often associated with improved drug-like properties, including increased solubility and better metabolic stability. tandfonline.combldpharm.com

Spirocyclization can significantly impact a molecule's polarity. For example, replacing common heterocycles like morpholine with azaspirocycles has been shown to lower the distribution coefficient (logD), indicating reduced lipophilicity. bldpharm.comnih.gov This can be counterintuitive as it involves adding a carbon atom, but it can be rationalized by an increase in basicity. nih.gov

Furthermore, the rigid framework of a spirocycle reduces the number of rotatable bonds, which can help to lock the molecule in a bioactive conformation. tandfonline.combldpharm.com This pre-organization can lead to a more favorable entropy of binding to the target protein, potentially increasing potency. The defined three-dimensional shape also allows for a more controlled exploration of the binding pocket, which can enhance selectivity. tandfonline.com

Generation of Chemical Diversity via Derivatization of the Azaspiro[3.4]octane Core

The azaspiro[3.4]octane core, including its 7-methyl analog, serves as a versatile platform for generating chemical diversity. nih.gov The scaffold itself provides a novel and rigid three-dimensional structure, which is a departure from more common, planar ring systems. researchgate.net This inherent novelty is a key aspect of exploring new chemical space. nih.govresearchgate.net

The nitrogen atom within the azaspiro[3.4]octane ring system provides a convenient handle for derivatization. A wide array of substituents can be introduced at this position through standard chemical transformations, allowing for the systematic modification of the molecule's properties. This enables medicinal chemists to fine-tune the steric and electronic characteristics of the compound to optimize its interaction with a biological target.

Furthermore, synthetic routes to azaspiro[3.4]octanes can be designed to incorporate additional functional groups at various positions on the carbocyclic ring. lookchem.com This creates multiple "exit vectors" from the core scaffold, providing opportunities for further chemical elaboration and the creation of diverse compound libraries. lookchem.com The ability to generate a large number of analogs from a common core is a cornerstone of modern medicinal chemistry, facilitating the exploration of structure-activity relationships (SAR) and the identification of lead compounds with improved properties. nih.gov

Applications in Medicinal Chemistry and Chemical Biology: Design and Mechanistic Insights

Rational Design of Ligands Utilizing the Azaspiro[3.4]octane Core

The rational design of ligands incorporating the azaspiro[3.4]octane framework is rooted in its properties as a "privileged building block." researchgate.net Medicinal chemists utilize this scaffold to impart favorable characteristics onto drug candidates. The three-dimensional nature of spirocycles like 7-methyl-5-azaspiro[3.4]octane allows for precise orientation of functional groups into protein binding pockets, potentially enhancing potency and selectivity. researchgate.net

This scaffold serves as a bioisostere for more common saturated rings like piperidine (B6355638), offering a novel and patentable chemical space. researchgate.net For instance, replacing a piperidine ring with a 1-azaspiro[3.3]heptane in the anesthetic drug Bupivacaine resulted in analogues with higher activity. researchgate.net The design strategy often involves using the azaspiro[3.4]octane core as a central, rigid structure from which various substituents can be explored to optimize interactions with a biological target. mdpi.com The synthesis of these scaffolds is designed to be step-economic and scalable, providing multifunctional modules with tunable physicochemical properties for drug discovery projects. researchgate.net

Mechanistic Studies of Ligand-Target Interactions (in vitro and in silico)

Understanding how ligands built upon the azaspiro[3.4]octane core interact with their biological targets is crucial for optimizing their therapeutic potential. A combination of in vitro biochemical assays and in silico computational methods provides detailed mechanistic insights.

Derivatives of the closely related 2,6-diazaspiro[3.4]octane scaffold have shown significant promise as enzyme inhibitors. In the field of antitubercular drug discovery, a nitrofuran carboxamide derivative of this scaffold was identified as a remarkably potent lead, with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. mdpi.com The mechanism of action for nitrofurans involves reduction by bacterial enzyme machinery, such as deazaflavin-dependent nitroreductases, to generate reactive intermediates that are lethal to the bacterium. nih.gov

In oncology, a series of 7-aryl-2-anilino-pyrrolopyrimidines were developed as potent inhibitors of Axl and Mer tyrosine kinases. researchgate.net While not containing the specific azaspiro[3.4]octane core, this research highlights the strategies used to target kinase enzymes. One representative compound from this class, compound 27 , exhibited IC50 values of 16 nM and 2 nM for Axl and Mer, respectively, and effectively inhibited Mer phosphorylation in cancer cells. researchgate.net Such studies provide a blueprint for how azaspiro-based scaffolds could be similarly functionalized to target kinases.

Table 1: Enzyme Inhibition Data for Representative Compounds

Compound Target Cell Line/Enzyme Activity (IC50/MIC)
Nitrofuran-diazaspirooctane Lead Mycobacterium tuberculosis H37Rv - 0.016 µg/mL (MIC) mdpi.com
Compound 27 (pyrrolopyrimidine) Mer Tyrosine Kinase - 2 nM (IC50) researchgate.net

This table presents data for compounds containing related scaffolds to illustrate the potential applications.

The azaspiro[3.4]octane scaffold has been successfully employed in the design of selective agonists for the M4 muscarinic acetylcholine (B1216132) receptor, a key target for neurological disorders like schizophrenia and Parkinson's disease. nih.gov Achieving subtype selectivity among muscarinic receptors is challenging due to the high homology of their binding sites. nih.gov However, the unique conformation of azaspiro-based ligands can exploit subtle differences.

Patents describe derivatives of 5-oxa-2-azaspiro[3.4]octane as M4 receptor agonists intended for treating diseases of the Central Nervous System. google.com The design of these agonists often involves identifying effective isosteres for common chemical groups. For example, novel heteroaromatics like pyrazine (B50134) and 1,2,5-thiadiazole (B1195012) were identified as effective replacements for an ethyl carbamate (B1207046) moiety, leading to a series of potent and selective M4 agonists. nih.gov Thiochrome, an allosteric modulator, has been shown to selectively enhance the affinity of acetylcholine for M4 receptors, demonstrating that selectivity can be achieved through cooperativity as well as direct affinity. nih.gov

In silico methods are indispensable for predicting and rationalizing the binding of azaspiro[3.4]octane-based ligands. Computational docking studies are used to predict the binding orientation of ligands within a target's active site, helping to explain structure-activity relationships. For example, docking studies of 7-aryl-2-anilino-pyrrolopyrimidine inhibitors into the Mer kinase domain suggested that a crucial salt bridge formation with the amino acid ASP678, along with interactions in the hinge region, was essential for high-affinity binding. researchgate.net

Molecular modeling can also illuminate key features responsible for selectivity. An analysis of the electrostatic potential isosurface of different carbamate isosteres helped differentiate closely related heteroaromatics, successfully identifying replacements that maintained M4 agonist activity. nih.gov Dynamic simulations, often run for periods like 100 ns, can assess the conformational stability of a ligand within the binding cavity, providing further confidence in the predicted binding mode. mdpi.com These computational approaches accelerate the design-test-optimize cycle by prioritizing the synthesis of compounds with the highest predicted binding affinity. mdpi.comyoutube.com

Structure-Activity Relationship (SAR) Studies from a Design Perspective

SAR studies are fundamental to optimizing lead compounds. By systematically modifying the periphery of the this compound core and assessing the impact on biological activity, researchers can build a comprehensive understanding of the key molecular interactions.

For M4-selective agonists, SAR studies revealed that modifications to the core and its substituents were highly sensitive. Attempts to replace a key carbamate group with common isosteres like amides or ureas resulted in a complete loss of M4 agonist activity. nih.gov Similarly, altering an ethyl group to bulkier isopropyl or isobutyl groups also rendered the compounds inactive, indicating a tightly constrained binding pocket. nih.gov

In a series of antitubercular diazaspiro[3.4]octane derivatives, SAR exploration around the molecular periphery was conducted by introducing diverse azole substituents. mdpi.com This led to the identification of a lead compound with exceptionally potent activity, demonstrating the importance of peripheral modifications. mdpi.com A review of 7-azaindole (B17877) derivatives as anticancer agents similarly highlights that positions 1, 3, and 5 of the ring are critical active sites for substitution, with alkyl, aryl carboxamide, and heterocyclic groups being the most successful modifications. nih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) Data for M4 Agonists

Compound ID Core Modification Periphery Modification M4 Agonist Activity
7a Carbamate replaced with Amide - Inactive nih.gov
7b Carbamate replaced with Urea - Inactive nih.gov
7d Ethyl group replaced with Isobutyl - Inactive nih.gov

| 7e | Ethyl group replaced with Isopropyl | - | Inactive nih.gov |

This table illustrates how small changes to a core structure can dramatically affect biological activity.

Exploration of Novel Chemical Space for Biological Activity

A primary motivation for using the this compound scaffold is its ability to access novel chemical space. sigmaaldrich.cnsigmaaldrich.com Much of established medicinal chemistry has focused on "flat" aromatic and heteroaromatic rings. Spirocyclic scaffolds, with their defined three-dimensionality, allow chemists to explore new regions of structural and biological space. researchgate.netunivr.it This exploration can lead to the discovery of compounds with entirely new biological activities or improved properties over existing drugs. univr.it

The development of synthetic routes to novel thia- and oxa-azaspiro[3.4]octanes provides uncharted multifunctional modules for drug discovery. researchgate.net These new building blocks can possess unique physicochemical properties that enable targeting of proteins both inside and outside the brain, while also securing a novel intellectual property position. researchgate.net The 2,6-diazaspiro[3.4]octane core, for example, is considered an emerging privileged structure due to its frequent appearance in compounds with diverse biological activities, including inhibitors of hepatitis B capsid protein and modulators of MAP kinase signaling. mdpi.com By combining this privileged scaffold with a 5-nitrofuranoyl "warhead," researchers have created molecules with potent activity against M. tuberculosis, demonstrating how exploring new chemical space can yield powerful new leads. nih.gov

Insights into Pharmacological Target Modulation by Azaspiro[3.4]octane Derivatives

No publicly available research data specifically details the pharmacological target modulation of this compound.

Future Research Directions and Uncharted Territory for 7 Methyl 5 Azaspiro 3.4 Octane

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 7-Methyl-5-azaspiro[3.4]octane is a foundational challenge that needs to be addressed. Current synthetic approaches to related azaspiro[3.4]octanes often rely on multi-step sequences that may not be amenable to large-scale production or adhere to the principles of green chemistry. Future research should prioritize the development of novel and sustainable synthetic routes.

Key areas of focus could include:

Annulation Strategies: The development of novel annulation strategies, which involve the formation of a new ring onto a pre-existing one, presents a promising avenue. Research into facile methods for constructing either the cyclopentane (B165970) or the azetidine (B1206935) ring of the spirocycle from readily available starting materials would be highly valuable. researchgate.netnih.govrsc.org

Cycloaddition Reactions: [3+2] cycloaddition reactions have proven effective for the synthesis of certain diazaspiro[3.4]octanes and could be adapted for this compound. rsc.org Exploring novel cycloaddition partners and catalytic systems could lead to more efficient and atom-economical routes.

Sustainable Solvents and Catalysts: A shift towards more sustainable synthetic practices is crucial. Future synthetic routes should aim to utilize environmentally friendly solvents and catalysts. For instance, the use of cyclopentyl methyl ether (CPME), a greener solvent, has been successfully demonstrated in the synthesis of other strained nitrogen-containing compounds. rsc.org

Flow Chemistry: The implementation of flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates or precise temperature management. rsc.org

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Challenges
Novel Annulation Potentially shorter synthetic routes, use of simple precursors.Achieving high regioselectivity and stereoselectivity.
[3+2] Cycloaddition High atom economy, convergent synthesis.Development of suitable dipolarophiles and catalysts.
Sustainable Methods Reduced environmental impact, increased safety.Catalyst stability and recyclability, solvent compatibility.
Flow Chemistry Enhanced safety, scalability, and process control.Optimization of reactor design and reaction conditions.

Advanced Exploration of Stereochemical Control in Synthesis

The presence of a stereocenter at the 7-position of this compound means that it can exist as two enantiomers. As the biological activity of chiral molecules is often stereospecific, the ability to selectively synthesize a single enantiomer is of paramount importance.

Future research in this area should focus on:

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of this compound is a primary objective. This could involve chiral Lewis acids, organocatalysts, or transition metal complexes to control the stereochemical outcome of key bond-forming reactions.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials (the "chiral pool") to introduce the desired stereochemistry is another viable strategy. This approach has been successfully employed for the synthesis of other chiral azaspiro compounds.

Diastereoselective Reactions: For synthetic routes that generate diastereomers, developing highly diastereoselective reactions will be critical for obtaining the desired stereoisomer in high purity. Methodologies that have been successful for the synthesis of other substituted azaspiro[3.3]heptanes could be adapted. lu.se

The table below outlines potential approaches for stereochemical control:

ApproachPrinciplePotential for this compound
Asymmetric Catalysis Use of a chiral catalyst to induce enantioselectivity.High potential for developing scalable and efficient syntheses of single enantiomers.
Chiral Pool Synthesis Incorporation of a chiral starting material.Feasible if a suitable and cost-effective chiral precursor can be identified.
Diastereoselective Synthesis Control of stereochemistry in reactions forming diastereomers.Important for multi-step syntheses to ensure high stereochemical purity of the final product.

Deeper Mechanistic Understanding of Azaspiro[3.4]octane Chemical Transformations

A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is essential for optimizing existing synthetic routes and designing new functionalization strategies.

Future research should aim to:

Elucidate Reaction Pathways: Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, can provide valuable insights into the transition states and intermediates involved in key synthetic steps.

Investigate Ring-Opening and Rearrangement Reactions: The strained azetidine ring in the spirocycle may be susceptible to ring-opening or rearrangement reactions under certain conditions. Understanding these pathways is crucial for controlling the stability and reactivity of the scaffold.

Probe Functionalization Reactions: To utilize this compound as a building block, it will be necessary to develop methods for its selective functionalization. Mechanistic studies of these reactions will enable precise control over the introduction of new substituents. For instance, understanding the factors that influence the regioselectivity of reactions at the nitrogen atom versus the cyclopentane ring will be critical.

Computational Design and Prediction of Novel Azaspiro[3.4]octane Derivatives with Desired Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of novel molecules with specific properties. In the context of this compound, computational methods can be employed to explore its chemical space and guide synthetic efforts.

Future research in this domain should focus on:

Conformational Analysis: The rigid spirocyclic structure of this compound limits its conformational flexibility. Computational studies can accurately predict the preferred conformations of the molecule and its derivatives, which is crucial for understanding its interactions with biological targets.

Property Prediction: Quantum mechanics-based calculations can be used to predict a wide range of physicochemical properties for novel derivatives, such as solubility, lipophilicity, and electronic properties. rsc.org This information can be used to prioritize synthetic targets with desirable characteristics.

Virtual Screening and Docking Studies: For applications in chemical biology, computational docking studies can be used to predict the binding affinity of virtual libraries of this compound derivatives to specific protein targets. This in silico screening can significantly reduce the time and cost associated with experimental high-throughput screening.

The following table highlights the potential applications of computational chemistry:

Computational MethodApplication for this compound Derivatives
Conformational Analysis Predicting 3D structure and rigidity.
Quantum Mechanics Calculating physicochemical and electronic properties.
Molecular Docking Predicting binding modes and affinities to biological targets.
Virtual Screening Identifying promising candidates from large virtual libraries.

Application in Emerging Areas of Chemical Biology and Materials Science (excluding clinical)

The unique structural features of this compound make it an attractive scaffold for applications beyond traditional medicinal chemistry. Future research should explore its potential in the burgeoning fields of chemical biology and materials science.

Chemical Biology Probes: The development of derivatives of this compound functionalized with reporter groups (e.g., fluorescent dyes, biotin) could lead to the creation of novel chemical probes for studying biological processes. The rigid scaffold can provide a well-defined platform for presenting these functional groups in specific spatial orientations.

Scaffolds for Fragment-Based Discovery: The compact and three-dimensional nature of this compound makes it an ideal starting point for fragment-based drug discovery, a powerful method for identifying lead compounds.

Monomers for Novel Polymers: Spirocyclic monomers can be used to synthesize polymers with unique and desirable properties, such as high glass transition temperatures and chemical recyclability. researchgate.net Investigating the polymerization of functionalized this compound derivatives could lead to the development of new high-performance materials. For example, the incorporation of this spirocyclic unit could enhance the thermal stability and mechanical properties of polymers. researchgate.net

The table below summarizes potential non-clinical applications:

AreaPotential ApplicationRationale
Chemical Biology Development of chemical probes.Rigid scaffold for precise presentation of functional groups.
Fragment-Based Discovery Use as a core scaffold for lead identification.Novel 3D structure with defined vectors for functionalization.
Materials Science Monomer for high-performance polymers.Rigid spirocyclic core can enhance polymer properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.